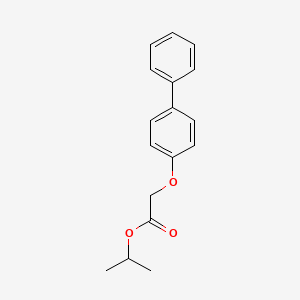
isopropyl (4-biphenylyloxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl (4-biphenylyloxy)acetate, also known as IPA, is a chemical compound that has gained attention in the scientific community due to its potential as a research tool. It is a white crystalline powder that is soluble in organic solvents, and it has been used in a variety of applications, including as a pharmaceutical intermediate, a surfactant, and a liquid crystal material. In
Mecanismo De Acción
The mechanism of action of isopropyl (4-biphenylyloxy)acetate is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA-A receptor. This results in an increase in the activity of the receptor, leading to enhanced inhibitory neurotransmission in the brain. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on the GABA-A receptor and cancer cells, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of isopropyl (4-biphenylyloxy)acetate is its selectivity for the GABA-A receptor, making it a useful tool for studying the role of this receptor in neurological disorders. Additionally, its anti-cancer properties make it a potential candidate for the development of new cancer therapies. However, there are also limitations to its use in lab experiments. For example, its solubility in organic solvents may limit its use in aqueous-based experiments, and its potential toxicity may limit its use in vivo.
Direcciones Futuras
There are a number of future directions for research on isopropyl (4-biphenylyloxy)acetate. One area of interest is the development of new cancer therapies based on its anti-cancer properties. Additionally, research into its immunomodulatory properties may lead to the development of new treatments for autoimmune diseases. Finally, further studies into its mechanism of action and potential toxicity may provide a better understanding of its potential as a research tool.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential as a research tool. Its selectivity for the GABA-A receptor, anti-cancer properties, and immunomodulatory properties make it a promising candidate for a variety of applications. However, further research is needed to fully understand its mechanism of action and potential toxicity.
Métodos De Síntesis
The synthesis of isopropyl (4-biphenylyloxy)acetate involves the reaction of 4-biphenylyl-4'-chloroacetophenone with isopropyl alcohol in the presence of a base catalyst. The reaction proceeds via an SN2 mechanism, resulting in the formation of this compound and hydrochloric acid. The product is then purified through recrystallization, yielding a high-purity product suitable for research purposes.
Aplicaciones Científicas De Investigación
Isopropyl (4-biphenylyloxy)acetate has been used in a variety of scientific research applications, including as a ligand for the GABA-A receptor, a target for anti-cancer therapy, and a modulator of the immune system. Its ability to selectively bind to the GABA-A receptor has led to its use as a tool for studying the role of this receptor in neurological disorders such as epilepsy and anxiety. Additionally, this compound has been shown to have anti-cancer properties, making it a potential candidate for the development of new cancer therapies. Its ability to modulate the immune system has also led to research into its potential use as an immunomodulatory agent.
Propiedades
IUPAC Name |
propan-2-yl 2-(4-phenylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-13(2)20-17(18)12-19-16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBJYIVAATWCJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)COC1=CC=C(C=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(9-methyl-9H-carbazol-2-yl)methylene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4967677.png)
![1-(4-chlorophenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one](/img/structure/B4967683.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-imino-1-methyl-4-imidazolidinone](/img/structure/B4967696.png)
![N-{2-(4-bromophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}benzamide](/img/structure/B4967706.png)
![N-[4-(benzoylamino)phenyl]-4-methyl-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B4967714.png)
![2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)bis[N-(2,3-dichlorophenyl)acetamide]](/img/structure/B4967732.png)
![4-[4-(2-chloro-4-methylphenoxy)butyl]morpholine oxalate](/img/structure/B4967740.png)
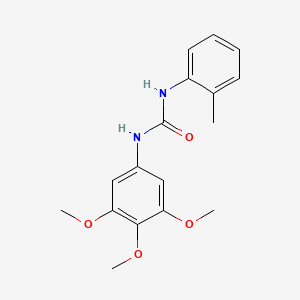
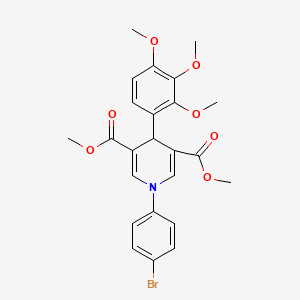
![4-[benzyl(methylsulfonyl)amino]-N-(2-hydroxycyclohexyl)benzamide](/img/structure/B4967763.png)
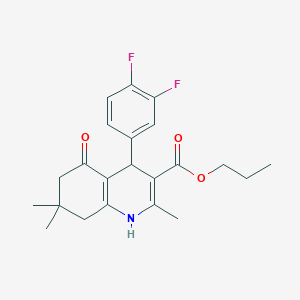
![N-benzyl-1-[(2-chlorophenoxy)acetyl]-N-methyl-3-piperidinamine](/img/structure/B4967782.png)
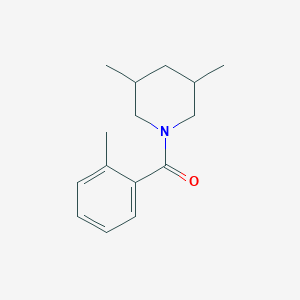
![5-bromo-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-2-furamide](/img/structure/B4967807.png)